Methyl acetyl-L-cysteinate

Beschreibung

The exact mass of the compound N-Acetyl-L-cysteine methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

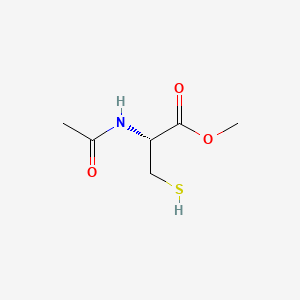

IUPAC Name |

methyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKAQJWFVXPIFV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227330 | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7652-46-2 | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl acetyl-L-cysteinate

An In-depth Technical Guide to the Synthesis of Methyl acetyl-L-cysteinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for this compound, a derivative of the amino acid L-cysteine. The methodologies, quantitative data, and experimental protocols are detailed to assist researchers in the effective synthesis of this compound.

Introduction

This compound, also known as N-acetyl-L-cysteine methyl ester, is a valuable compound in various research and development applications, including its use in peptide synthesis and as a precursor for other derivatives.[1][2] Its synthesis is a fundamental procedure for laboratories working with cysteine-containing molecules. This document outlines three primary methods for its preparation: Fischer esterification of N-acetyl-L-cysteine, reaction with diazomethane (B1218177), and a multi-step synthesis from S-trityl-L-cysteine.

Synthetic Routes and Quantitative Data

The selection of a synthetic route for this compound depends on factors such as desired yield, scale, and the availability of hazardous reagents. The following table summarizes the quantitative data associated with the most common synthetic methods.

| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Melting Point (°C) | References |

| Fischer Esterification | N-acetyl-L-cysteine | Methanol (B129727), Sulfuric Acid | 68% | - | [3][4] |

| Diazomethane Reaction | N-acetyl-L-cysteine | Diazomethane, Ether | Not specified in % | 73-76 | [5] |

| Multi-step Synthesis | (R)-S-trityl-cysteine | SOCl₂, Ac₂O, Et₃SiH, TFA | Good | - | [6] |

Physicochemical and Spectroscopic Data:

| Property | Value | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H) | [3][4] |

| LRMS (M+H)⁺ | 178.13 | [3][4] |

| Optical Activity [α]²⁰/D | -24.0 ± 3° (c = 1% in methanol) | [1] |

| Melting Point | 77-81 °C | [1] |

Experimental Protocols

Method 1: Fischer Esterification of N-acetyl-L-cysteine

This method is a classic and straightforward approach for the esterification of a carboxylic acid.

Experimental Workflow:

Caption: Fischer Esterification Workflow.

Protocol:

-

Suspend N-acetyl-L-cysteine (32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere and stir for 15 minutes.[3][4]

-

Add concentrated sulfuric acid (0.8 mL) dropwise to the suspension at room temperature with vigorous stirring.[3][4]

-

Remove the volatile components under reduced pressure.[3][4]

-

Dilute the resulting residue with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (150 mL).[3][4]

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 100 mL).[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[3][4]

Method 2: Synthesis using Diazomethane

This method utilizes diazomethane for the methylation of the carboxylic acid. Note: Diazomethane is a toxic and explosive gas and should be handled with extreme caution by experienced personnel in a well-ventilated fume hood.

Experimental Workflow:

Caption: Diazomethane Synthesis Workflow.

Protocol:

-

Treat N-acetyl-L-cysteine (5 g, 30.6 mM) with an excess of diazomethane (generated from N-nitrosomethyl urea) in ether.[5]

-

Allow the reaction to proceed for 6 hours at room temperature.[5]

-

Remove any unreacted starting material by filtration.[5]

-

Let the resulting yellow filtrate stand overnight.[5]

-

Remove the solvent in vacuo.[5]

-

Crystallize the residue from a mixture of diethyl ether and petroleum ether to obtain pure N-acetyl-L-cysteine methyl ester.[5]

Method 3: Multi-step Synthesis from (R)-S-trityl-cysteine

This route involves the use of protecting groups, which can be advantageous in more complex syntheses.

Logical Relationship of Synthesis Steps:

Caption: Multi-step Synthesis Pathway.

Protocol:

-

Esterification: To a solution of (R)-S-trityl-cysteine in methanol, add thionyl chloride (SOCl₂) and reflux the mixture.[6]

-

N-acetylation: After removing the solvent from the previous step, dissolve the residue in chloroform (B151607) and treat with sodium acetate and acetic anhydride.[6]

-

Detritylation: Purify the N-acetyl-S-trityl-L-cysteine methyl ester by flash chromatography. Then, dissolve the purified product in dichloromethane (B109758) at 0 °C and treat with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) for 3 hours to afford the final product.[6]

Comparison of Synthetic Routes

| Method | Advantages | Disadvantages |

| Fischer Esterification | - Uses readily available and relatively inexpensive reagents. - Straightforward procedure. | - Requires a strong acid catalyst which may not be suitable for sensitive substrates. - Long reaction time. |

| Diazomethane Reaction | - High yielding for methylation. - Mild reaction conditions. | - Diazomethane is highly toxic and explosive, requiring special handling procedures. |

| Multi-step Synthesis | - Suitable for substrates where protection of the thiol group is necessary. - Can be adapted for solid-phase synthesis. | - Longer reaction sequence. - Requires chromatographic purification. |

Conclusion

The can be accomplished through several effective methods. The choice of method will be guided by the specific requirements of the research, including scale, purity needs, and safety considerations. For general laboratory-scale synthesis, the Fischer esterification method offers a balance of simplicity and efficiency. When higher yields are critical and appropriate safety measures are in place, the diazomethane method is a viable option. The multi-step synthesis from S-trityl-L-cysteine provides a more controlled approach, particularly when orthogonal protection strategies are required for more complex molecular targets.

References

- 1. N-乙酰基-L-半胱氨酸甲酯 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-ACETYL-L-CYSTEINE METHYL ESTER | 7652-46-2 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

Methyl Acetyl-L-Cysteinate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl acetyl-L-cysteinate, the methyl ester of N-acetyl-L-cysteine (NAC), is a sulfur-containing compound of significant interest in peptide synthesis and as a derivative of the widely studied antioxidant NAC.[1] This technical guide provides a detailed examination of its chemical properties, structural features, and relevant experimental methodologies. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to faint yellow crystalline powder. Its physicochemical properties are crucial for its application in both research and synthetic processes. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃S | [2] |

| Molecular Weight | 177.22 g/mol | [2] |

| Melting Point | 77-81 °C | [3] |

| Boiling Point | 584.5±50.0 °C (Predicted) | [3] |

| Appearance | White to faint yellow powder or crystals | |

| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol (B129727) | |

| Assay | ≥90% (HPLC) |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature and registration systems.

| Identifier | Value | Source |

| IUPAC Name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | [2] |

| CAS Number | 7652-46-2 | [2] |

| SMILES String | COC(=O)--INVALID-LINK--NC(C)=O | |

| InChI Key | QTKAQJWFVXPIFV-YFKPBYRVSA-N | |

| InChI | 1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| PubChem CID | 6542158 | [2] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of N-acetyl-L-cysteine. The following protocol is a common method for its preparation.[4][5][6]

Materials:

-

N-acetyl-L-cysteine

-

Dry methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.[4][5]

-

Stir the suspension for 15 minutes at room temperature.[4][5]

-

With vigorous stirring, add concentrated sulfuric acid (e.g., 0.8 mL) dropwise.[4][5]

-

Continue stirring the reaction mixture at room temperature for approximately 22 hours.[4][5]

-

Dilute the resulting residue with ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).[4][5]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[4][5]

-

Filter and concentrate the organic extract in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[4][5]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.

-

¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H).[5][6]

This spectrum confirms the presence of the acetyl group, the methyl ester, and the cysteine backbone protons.

3.2.2 Infrared (IR) Spectroscopy

-

N-H stretching: around 3300 cm⁻¹

-

C=O stretching (ester and amide): in the range of 1650-1750 cm⁻¹

-

S-H stretching: around 2550 cm⁻¹, which can be weak.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Low-Resolution Mass Spectrometry (LRMS): A common observation is the protonated molecule [M+H]⁺ at m/z 178.13.[5][6] This corresponds to the molecular weight of 177.22 g/mol .

Biological Context and Significance

This compound is a derivative of N-acetyl-L-cysteine (NAC), a compound with well-documented biological activities. NAC is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH), the body's primary endogenous antioxidant.[7][8]

The esterification of NAC, to form derivatives like the methyl or ethyl ester, is a strategy to improve its lipophilicity and cell permeability.[9][10] For instance, N-acetylcysteine ethyl ester (NACET) has been shown to have superior properties over NAC in protecting retinal pigment epithelial cells from oxidative damage due to its enhanced ability to cross cell membranes and increase intracellular GSH levels.[9][10]

The core biological role of these compounds is to support the transsulfuration pathway, which helps to reduce homocysteine levels and replenish the glutathione pool.[7] This antioxidant activity is crucial for protecting cells against damage from reactive oxygen species (ROS).[7][11]

Conclusion

This compound is a key derivative of N-acetyl-L-cysteine with defined chemical and structural properties. Its synthesis is well-established, and its characterization relies on standard spectroscopic techniques. The primary significance of this compound lies in its role as a more cell-permeable precursor to L-cysteine, thereby supporting the synthesis of the critical antioxidant glutathione. This positions this compound and similar derivatives as compounds of high interest for applications in mitigating oxidative stress-related conditions.

References

- 1. scbt.com [scbt.com]

- 2. L-Cysteine, N-acetyl-, methyl ester | C6H11NO3S | CID 6542158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 32381-28-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. methyl-life.com [methyl-life.com]

- 8. mdpi.com [mdpi.com]

- 9. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-Cysteine Methyl Ester (NACME): A Technical Guide to its Presumed Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad spectrum of therapeutic applications. However, its clinical efficacy can be limited by low bioavailability. Esterification of NAC to derivatives like N-acetyl-L-cysteine ethyl ester (NACET) has been shown to significantly enhance its lipophilicity and cellular uptake. This technical guide explores the anticipated biological activities of N-acetyl-L-cysteine methyl ester (NACME), a closely related derivative. Drawing upon the extensive research on NAC and NACET, this document provides a comprehensive overview of the presumed antioxidant, anti-inflammatory, and neuroprotective mechanisms of NACME. It includes detailed experimental protocols for future investigations and summarizes relevant quantitative data from studies on its parent compound and ethyl ester analogue to guide further research and development.

Introduction: The Rationale for N-Acetyl-L-Cysteine Methyl Ester (NACME)

N-acetyl-L-cysteine (NAC) exerts its biological effects primarily through two mechanisms: by acting as a direct scavenger of reactive oxygen species (ROS) and by serving as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1][2] Despite its therapeutic benefits, the clinical use of NAC is often hampered by its hydrophilic nature, which limits its ability to cross cell membranes and the blood-brain barrier.[3]

Esterification of the carboxylic acid group of NAC to form N-acetyl-L-cysteine esters is a strategic approach to improve its pharmacokinetic profile. The resulting esters are more lipophilic, facilitating passive diffusion across cellular membranes. Once inside the cell, these esters are rapidly hydrolyzed by intracellular esterases to release NAC, thereby increasing the intracellular concentration of this active compound and, consequently, cysteine and GSH.[4] The ethyl ester derivative, NACET, has demonstrated superior bioavailability and cellular uptake compared to NAC.[3][5] This guide focuses on the methyl ester derivative, N-acetyl-L-cysteine methyl ester (NACME), postulating that it shares a similar, if not enhanced, profile of biological activity due to its increased lipophilicity.

Presumed Core Biological Activities of NACME

Based on the well-documented activities of NAC and its ethyl ester, NACME is anticipated to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

The primary antioxidant function of NACME is expected to be mediated by its role as a robust precursor to intracellular cysteine and, subsequently, glutathione (GSH).[1]

-

Direct Radical Scavenging: While NAC itself is a moderate direct scavenger of certain reactive oxygen species, its primary antioxidant effect is indirect.

-

Glutathione (GSH) Synthesis: By efficiently delivering cysteine into the cell, NACME is predicted to significantly boost the synthesis of GSH.[4] GSH is a critical cofactor for antioxidant enzymes such as glutathione peroxidase and plays a central role in detoxifying electrophilic compounds and neutralizing free radicals.

dot

Caption: Putative antioxidant mechanism of NACME.

Anti-Inflammatory Activity

Chronic inflammation is often linked to oxidative stress. By mitigating oxidative damage, NACME is expected to exert significant anti-inflammatory effects. The proposed mechanisms include:

-

Inhibition of NF-κB Pathway: NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] This inhibition is thought to occur through the prevention of IκB kinase (IKK) activation, which is sensitive to the cellular redox state.

-

Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are also involved in inflammatory responses. NAC has been demonstrated to modulate p38 MAPK and other related kinases, thereby reducing the production of inflammatory mediators.[8][9]

dot

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetyl cysteine inhibits induction of no production by endotoxin or cytokine stimulated rat peritoneal macrophages, C6 glial cells and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methyl Acetyl-L-Cysteinate: A Technical Review of its Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetyl-L-cysteinate, also known as N-acetyl-L-cysteine methyl ester (NACME), is a derivative of the well-established antioxidant and mucolytic agent N-acetylcysteine (NAC). By esterifying the carboxylic acid group of NAC to its methyl ester, NACME exhibits significantly enhanced lipophilicity. This structural modification leads to improved cell permeability and bioavailability, positioning NACME as a promising therapeutic agent with potentially superior efficacy compared to its parent compound. This technical guide provides a comprehensive review of the current research on this compound, focusing on its chemical synthesis, pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound is a critical step in its development as a therapeutic agent. Several methods have been reported, with the most common approach involving the esterification of N-acetyl-L-cysteine.

Experimental Protocol: Esterification of N-acetyl-L-cysteine

Materials:

-

N-acetyl-L-cysteine

-

Concentrated sulfuric acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

-

Nitrogen gas

-

Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Stir the suspension for 15 minutes at room temperature.

-

Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the suspension with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 22 hours.

-

After the reaction is complete, add water (25 mL) to the mixture.

-

Remove the volatile components (primarily methanol) under reduced pressure.

-

Dilute the resulting residue with ethyl acetate (200 mL).

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution (150 mL) to neutralize any remaining acid.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.

Alternative Synthesis using Diazomethane (B1218177): [3]

An alternative, though less commonly used due to the hazardous nature of diazomethane, involves the treatment of N-acetyl-L-cysteine with diazomethane in ether.

-

Treat N-acetyl-L-cysteine (5 g) with an excess of diazomethane (generated from N-nitrosomethyl urea) in ether for 6 hours at room temperature.

-

Remove any unreacted starting material by filtration.

-

Allow the resulting yellow filtrate to stand overnight.

-

Remove the solvent in vacuo.

-

Crystallize the residue from a mixture of diethyl ether and petroleum ether to obtain pure N-acetyl-L-cysteine methyl ester.

Pharmacokinetics

The primary rationale for the development of this compound is to improve upon the pharmacokinetic profile of NAC. The esterification of the carboxyl group increases lipophilicity, which is expected to enhance absorption and cell penetration.

While specific pharmacokinetic data for this compound is still emerging, studies on the closely related N-acetylcysteine ethyl ester (NACET) and NAC provide valuable insights. A clinical trial is currently underway to determine the pharmacokinetic profile of N-acetylcysteine ethyl ester.[4]

| Parameter | N-Acetylcysteine (NAC) - Oral | N-Acetylcysteine (NAC) - Intravenous | N-Acetylcysteine Ethyl Ester (NACET) - Oral (Projected) |

| Bioavailability | Low (4-10%) | 100% | Significantly higher than oral NAC |

| Cmax | ~1.5 - 2.9 mg/L (600 mg dose) | ~36.1 mg/L (600 mg dose) | Expected to be higher than oral NAC |

| Tmax | ~1 - 2 hours | ~10 minutes | To be determined |

| Half-life (t1/2) | ~6 hours | ~5.6 hours | To be determined |

| Cellular Uptake | Limited | Bypasses initial absorption barriers | Enhanced due to increased lipophilicity |

Table 1: Comparative Pharmacokinetic Parameters. Data for NAC is compiled from various studies.[5][6][7] Data for NACET is projected based on its chemical properties and preliminary findings.

Mechanism of Action

The primary mechanism of action of this compound is centered on its ability to serve as a more efficient intracellular delivery vehicle for L-cysteine, a precursor to the critical antioxidant glutathione (B108866) (GSH).

Glutathione Replenishment

Once inside the cell, this compound is rapidly hydrolyzed by intracellular esterases to release N-acetyl-L-cysteine, which is then deacetylated to L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione. By providing a sustained intracellular source of L-cysteine, this compound effectively replenishes and boosts intracellular glutathione levels. This enhanced glutathione synthesis is central to its antioxidant and cytoprotective effects.

Activation of the Nrf2 Signaling Pathway

Recent research has elucidated a more nuanced mechanism of action for N-acetylcysteine esters, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes.

It has been shown that N-acetyl-l-cysteine ethyl ester (NACET) activates Nrf2 through the direct cysteinylation of specific sensor cysteine residues (Cys226 and Cys613) on the Kelch-like ECH-associated protein 1 (Keap1).[8][9] Keap1 is a negative regulator of Nrf2, targeting it for ubiquitination and proteasomal degradation under basal conditions. The cysteinylation of Keap1 by cysteine derived from NACET disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Downstream Targets of Nrf2 Upregulated by N-acetylcysteine Esters:

-

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[10]

-

NAD(P)H quinone dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.[10]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[11]

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous toxins.

-

xCT (cystine/glutamate antiporter): A component of the cystine/glutamate transport system, which is crucial for the uptake of cystine for glutathione synthesis.[12]

Caption: Signaling pathway of this compound.

Therapeutic Applications

The enhanced bioavailability and potent antioxidant activity of this compound suggest its potential utility in a range of clinical conditions characterized by oxidative stress and glutathione depletion.

Opioid Dependence

Preclinical studies have demonstrated that N-acetyl-L-cysteine methyl ester is more effective than NAC at preventing and overcoming physical dependence to fentanyl in rats. This superior efficacy is attributed to its greater ability to penetrate the blood-brain barrier and modulate intracellular signaling cascades, including redox-dependent processes, in brain regions associated with addiction.

Experimental Protocol: Fentanyl Withdrawal Model in Rats [13][14]

-

Animals: Adult male Sprague-Dawley rats are used.

-

Drug Administration: Fentanyl is administered intermittently (e.g., twice daily injections) to induce dependence. This compound or NAC is co-administered with fentanyl.

-

Withdrawal Precipitation: Opioid withdrawal is precipitated by the administration of an opioid antagonist, such as naloxone.

-

Assessment of Withdrawal Signs: Both somatic (e.g., jumping, wet-dog shakes, teeth chattering) and affective (e.g., anxiety-like behaviors) signs of withdrawal are quantified by trained observers.

-

Data Analysis: The severity of withdrawal signs in the this compound-treated group is compared to that of the NAC-treated and vehicle control groups.

Caption: Experimental workflow for the fentanyl withdrawal model.

Retinal Diseases

Oxidative stress is a key pathological feature of several retinal diseases, including age-related macular degeneration (AMD) and diabetic retinopathy. The ability of N-acetylcysteine esters to cross the blood-retinal barrier and increase glutathione levels in the eye makes them attractive therapeutic candidates. Studies have shown that N-acetylcysteine ethyl ester protects retinal pigment epithelial cells from oxidative stress more effectively than NAC.[15]

Other Potential Applications

Given its potent antioxidant and anti-inflammatory properties, this compound may also have therapeutic potential in other conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer. Further research is needed to explore these possibilities.

In Vitro Antioxidant Assays

The antioxidant capacity of this compound can be assessed using various in vitro assays.

Experimental Protocol: Cellular Viability Assay under Oxidative Stress[15]

-

Cell Culture: Culture a relevant cell line (e.g., retinal pigment epithelial cells) to confluence in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound or NAC for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH), to the cell culture media.

-

Viability Assessment: Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Data Analysis: Compare the viability of cells treated with this compound to those treated with NAC and control cells (no antioxidant treatment) under oxidative stress conditions.

Conclusion

This compound represents a promising advancement over N-acetylcysteine, with enhanced pharmacokinetic properties that translate into potentially greater therapeutic efficacy. Its ability to efficiently replenish intracellular glutathione and activate the protective Nrf2 signaling pathway underscores its potential in treating a variety of diseases characterized by oxidative stress. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of this novel compound and to establish its safety and efficacy in human populations. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to support and facilitate future research and development efforts in this exciting area.

References

- 1. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. prepchem.com [prepchem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]

- 7. mdpi.com [mdpi.com]

- 8. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Activation of Transcription Factor Nrf-2 and Its Downstream Targets in Response to Moloney Murine Leukemia Virus ts1-Induced Thiol Depletion and Oxidative Stress in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of Methyl Acetyl-L-Cysteinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl acetyl-L-cysteinate, the methyl ester of the well-established N-acetyl-L-cysteine (NAC), represents a significant derivative in the landscape of therapeutic agents. While the history of its parent compound, NAC, dates back to the mid-20th century, the specific synthesis and exploration of its esterified form are more recent developments, driven by the pursuit of enhanced bioavailability and novel therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, alongside a detailed examination of the signaling pathways modulated by its parent compound, which are presumed to be the primary mechanisms of its biological activity.

Discovery and History

The journey of this compound is intrinsically linked to the history of N-acetyl-L-cysteine (NAC). NAC was first patented in 1960 and approved for medical use in 1968.[1] It was initially introduced as a mucolytic agent for respiratory conditions.[2][3] Its therapeutic applications later expanded significantly, most notably as an antidote for acetaminophen (B1664979) overdose, a role for which it gained FDA approval on September 14, 1963.[1][4][5]

The development of esterified forms of NAC, such as this compound, arose from the need to improve the pharmacokinetic properties of NAC. While effective, NAC has a relatively low oral bioavailability. Esterification of the carboxylic acid group to form this compound is a strategy to increase its lipophilicity, potentially enhancing its absorption and cellular uptake. The core concept is that the esterified compound can more readily cross cell membranes and is then hydrolyzed intracellularly by esterases to release the active NAC molecule.

The synthesis of N-acetyl-L-cysteine methyl ester is described in various chemical literature and patents, often as an intermediate in the synthesis of other molecules or as a standalone compound for research purposes.[6][7] These methods highlight the ongoing interest in modifying NAC to optimize its therapeutic potential.

Synthesis of this compound

Several synthetic routes for this compound (N-acetyl-L-cysteine methyl ester) have been documented. A common and straightforward method involves the Fischer esterification of N-acetyl-L-cysteine.

Fischer Esterification Method

This method utilizes an acid catalyst, typically sulfuric acid, in the presence of methanol (B129727).

Experimental Protocol:

-

Suspension: N-acetyl-L-cysteine is suspended in dry methanol under a nitrogen atmosphere.[7]

-

Acidification: Concentrated sulfuric acid is added dropwise to the stirred suspension at room temperature.[7]

-

Reaction: The mixture is stirred for an extended period (e.g., 22 hours) to allow for the esterification reaction to proceed.[7]

-

Work-up: The reaction is quenched with water, and the volatile components are removed under reduced pressure.[7]

-

Extraction: The resulting residue is diluted with an organic solvent, such as ethyl acetate (B1210297), and washed with an aqueous saturated sodium bicarbonate solution to neutralize the acid catalyst.[7]

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[7]

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| N-acetyl-L-cysteine | 163.19 | 32.6 g | 0.2 |

| Methanol | 32.04 | 120 mL | - |

| Sulfuric Acid | 98.08 | 0.8 mL | - |

| Product | Molar Mass ( g/mol ) | Yield | |

| N-Acetyl-L-cysteine methyl ester | 177.22 | 24.1 g (68%) |

Table 1: Quantitative data for the synthesis of N-Acetyl-L-cysteine methyl ester via Fischer Esterification.[7]

Synthesis from (R)-S-trityl-cysteine

Another synthetic approach starts from the commercially available (R)-S-trityl-cysteine.[6]

Experimental Protocol:

-

Esterification: (R)-S-trityl-cysteine is converted to its methyl ester by treatment with thionyl chloride (SOCl₂) in methanol under reflux.[6]

-

Acetylation: The resulting amine is then protected with an N-acetyl group using sodium acetate and acetic anhydride (B1165640) in chloroform.[6]

-

Deprotection: The trityl protecting group on the sulfur atom is removed using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (B109758) at 0°C to afford the final product, N-acetyl-L-cysteine methyl ester.[6]

Signaling Pathways and Mechanism of Action

The biological effects of this compound are primarily attributed to its intracellular conversion to N-acetyl-L-cysteine and subsequently to L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (B108866) (GSH), the body's master antioxidant.[1][8] Therefore, the signaling pathways modulated by NAC are considered central to the activity of its methyl ester.

Glutathione Synthesis and Antioxidant Activity

Upon cellular uptake and de-esterification, this compound provides L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[2] Glutathione plays a pivotal role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[2][8]

Caption: Intracellular conversion of this compound to Glutathione.

Modulation of the Nrf2-ARE Pathway

N-acetylcysteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, NAC can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of genes encoding for antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).[3]

Caption: NAC-mediated activation of the Nrf2-ARE signaling pathway.

Influence on Inflammatory Pathways

NAC has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] By reducing oxidative stress, NAC can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.

Furthermore, NAC has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK.[4] The antioxidant activity of NAC can alter intracellular redox reactions, leading to decreased phosphorylation of EGFR and MAPK, which in turn reduces the transcription of the gene MUC5AC that produces mucin.[4]

References

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 8. methyl-life.com [methyl-life.com]

- 9. N-acetyl-L-cysteine modulates multiple signaling pathways to rescue male germ cells from apoptosis induced by chronic hCG administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Acetyl-L-Cysteinate: A Prodrug Approach to Enhance N-Acetylcysteine Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad spectrum of therapeutic applications. However, its clinical efficacy is often hampered by low oral bioavailability due to extensive first-pass metabolism. To overcome this limitation, various prodrug strategies have been explored, including the esterification of the carboxyl group to enhance lipophilicity and cellular uptake. This technical guide provides a comprehensive overview of methyl acetyl-L-cysteinate, the methyl ester prodrug of NAC. We will delve into its presumed mechanism of action, comparative pharmacokinetic properties in the context of NAC and other prodrugs, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for NAC Prodrugs

N-acetylcysteine exerts its therapeutic effects primarily by replenishing intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system, and by directly scavenging reactive oxygen species (ROS).[1][2] Despite its wide therapeutic window, the clinical utility of NAC is constrained by its poor pharmacokinetic profile, characterized by low oral bioavailability, typically ranging from 6-10%. This is largely attributed to its hydrophilic nature and substantial first-pass metabolism in the liver.

To enhance its therapeutic potential, several prodrugs of NAC have been developed. These modifications aim to increase lipophilicity, thereby improving membrane permeability and cellular uptake. Two prominent examples are N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA).[3][4] this compound, the methyl ester of NAC, represents another such approach. By neutralizing the negative charge of the carboxyl group, esterification is expected to facilitate passive diffusion across cell membranes. Once inside the cell, it is anticipated that intracellular esterases hydrolyze the ester bond, releasing the parent compound, NAC, to exert its pharmacological effects.

Mechanism of Action and Cellular Uptake

The primary mechanism of action of this compound is to serve as a more efficient intracellular delivery vehicle for NAC. The increased lipophilicity of the methyl ester allows for enhanced passive diffusion across the lipid bilayers of cell membranes.

Upon entering the cell, it is hypothesized that ubiquitous intracellular esterases rapidly hydrolyze this compound to yield N-acetylcysteine and methanol (B129727). The liberated NAC is then deacetylated to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1] The replenished GSH pools enhance the cell's capacity to neutralize reactive oxygen species and detoxify electrophilic compounds.

Diagram: Proposed Intracellular Activation of this compound

Caption: Intracellular conversion of this compound to NAC and subsequently GSH.

Comparative Pharmacokinetics

While specific pharmacokinetic data for this compound is limited in publicly available literature, we can infer its likely profile based on studies of NAC and its other esterified or amidated prodrugs. The primary advantage of this compound is expected to be its enhanced bioavailability compared to NAC.

Studies on the ethyl ester derivative, NACET, have shown that it is rapidly absorbed after oral administration in rats but maintains very low plasma concentrations.[3][5] This is attributed to its rapid entry into cells where it is trapped and converted to NAC and cysteine.[3] This intracellular accumulation leads to a significant increase in GSH content in most tissues, including the brain.[3][5] Similarly, N-acetylcysteine amide (NACA) has demonstrated significantly higher bioavailability (67%) compared to NAC (15%) in mice.[4][6]

It is plausible that this compound would exhibit a similar pharmacokinetic profile, characterized by rapid absorption, low plasma levels of the prodrug itself, and efficient intracellular conversion to NAC, leading to enhanced systemic and tissue-specific bioavailability of the active compound.

Table 1: Comparative Pharmacokinetic Properties of NAC and its Prodrugs

| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | N-Acetylcysteine Ethyl Ester (NACET) | This compound |

| Oral Bioavailability | Low (6-10%) | ~67% (in mice)[4][6] | High cellular uptake, low plasma conc.[3][5] | Expected to be higher than NAC |

| Lipophilicity | Low | Higher than NAC[6] | High[7] | Expected to be higher than NAC |

| Cellular Permeability | Poor | High[6] | High[8] | Expected to be high |

| Primary Advantage | Established clinical use | Improved bioavailability[4] | Enhanced cell penetration and GSH repletion[3][5] | Potentially improved bioavailability and cell penetration |

| Key Metabolites | L-cysteine, GSH | NAC, L-cysteine, GSH[4] | NAC, L-cysteine, GSH[3] | NAC, L-cysteine, GSH (presumed) |

Signaling Pathways Modulated by N-Acetylcysteine

Upon intracellular delivery and conversion, the resulting NAC and subsequent increase in GSH can modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.

-

NF-κB Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway, which upregulates the expression of pro-inflammatory cytokines. NAC has been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[2]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cellular responses to stress. NAC has been observed to differentially affect the activation of these pathways, often inhibiting their pro-inflammatory signaling cascades.

-

Nrf2-ARE Pathway: NAC can stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes, further enhancing the cell's defense against oxidative stress.

Diagram: Key Signaling Pathways Influenced by NAC

Caption: NAC, delivered via its methyl ester prodrug, modulates key cellular signaling pathways.

Experimental Protocols

The evaluation of this compound as a prodrug of NAC involves a series of in vitro and in vivo experiments to characterize its synthesis, stability, pharmacokinetics, and efficacy.

Synthesis of N-Acetyl-L-cysteine Methyl Ester

A common method for the synthesis of N-acetyl-L-cysteine methyl ester involves the esterification of N-acetyl-L-cysteine in the presence of an acid catalyst.

Materials:

-

N-acetyl-L-cysteine

-

Dry methanol

-

Concentrated sulfuric acid

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere.

-

Stir the suspension and add concentrated sulfuric acid dropwise at room temperature.

-

Continue stirring for approximately 22 hours.

-

Quench the reaction with water and remove volatile components under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[9][10]

Diagram: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of N-acetyl-L-cysteine methyl ester.

In Vitro Stability and Cellular Uptake

Objective: To assess the stability of this compound in physiological buffers and its ability to penetrate cells and increase intracellular NAC and GSH levels.

Protocol:

-

Stability Assay: Incubate this compound in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) at 37°C. Collect aliquots at various time points and analyze for the presence of the prodrug and NAC by HPLC.

-

Cellular Uptake: Culture a relevant cell line (e.g., hepatocytes, neurons). Treat the cells with equimolar concentrations of NAC and this compound. At designated time points, lyse the cells and measure intracellular concentrations of NAC and GSH using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of orally administered NAC and this compound in an animal model (e.g., rats or mice).

Protocol:

-

Fast animals overnight.

-

Administer equimolar doses of NAC or this compound via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital sinus.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Quantify the concentrations of the prodrug and NAC in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of a disease where oxidative stress is implicated (e.g., acetaminophen-induced hepatotoxicity, neurodegenerative disease models).

Protocol:

-

Induce the disease pathology in the animal model.

-

Treat groups of animals with vehicle, NAC, or this compound at equimolar doses.

-

Monitor relevant disease markers throughout the study (e.g., serum alanine (B10760859) aminotransferase for liver injury, behavioral tests for neurological function).

-

At the end of the study, sacrifice the animals and collect tissues of interest.

-

Perform histological analysis and measure biomarkers of oxidative stress (e.g., malondialdehyde, GSH levels, antioxidant enzyme activity) in the tissues.

Conclusion

This compound holds promise as a prodrug of N-acetylcysteine with the potential for enhanced bioavailability and therapeutic efficacy. Its increased lipophilicity is expected to facilitate greater cellular uptake, leading to more efficient replenishment of intracellular glutathione and modulation of key signaling pathways involved in oxidative stress and inflammation. While further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties, the principles established by other NAC prodrugs like NACET and NACA suggest that this compound is a worthy candidate for further investigation in the development of more effective NAC-based therapies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising compound.

References

- 1. Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcysteinamide - Wikipedia [en.wikipedia.org]

- 7. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on the Biochemical Pathways Involving Methyl Acetyl-L-cysteinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involving Methyl acetyl-L-cysteinate, also known as N-acetyl-S-methyl-L-cysteine. This document synthesizes current research to detail the metabolic fate of this compound, presenting quantitative data, experimental protocols, and visual representations of the involved pathways to support further research and drug development.

Introduction

This compound is an S-methylated derivative of N-acetyl-L-cysteine (NAC) and is recognized as a human urinary and xenobiotic metabolite.[1] Its presence in biological systems can result from the metabolism of S-methyl-L-cysteine or from the detoxification of certain xenobiotics through the mercapturic acid pathway. Understanding the biochemical transformations of this compound is crucial for elucidating its physiological roles and for the development of therapeutics that may interact with or be metabolized through these pathways. This guide focuses on the primary metabolic routes for this compound: N-deacetylation and S-oxidation .

Core Biochemical Pathways

The metabolism of this compound is primarily governed by two enzymatic reactions, leading to the formation of distinct metabolites. These pathways are critical in determining the biological activity and clearance of the compound.

N-Deacetylation Pathway

The primary step in the catabolism of this compound can be the removal of the N-acetyl group, a reaction catalyzed by acylase I.[2] This enzymatic hydrolysis yields S-methyl-L-cysteine and acetate. S-alkyl-N-acetyl-L-cysteines with short, unbranched S-alkyl substituents are generally good substrates for acylase I.[2]

Caption: N-Deacetylation of this compound by Acylase I.

S-Oxidation Pathway

A second significant metabolic route is the oxidation of the sulfur atom, leading to the formation of N-acetyl-S-methyl-L-cysteine S-oxide. This sulfoxidation is catalyzed by cytochrome P450 enzymes, specifically the CYP3A family.[3] This pathway is analogous to the metabolism of other mercapturic acids.[3] N-acetyl-S-methyl-l-cysteine S-oxide has been identified as a urinary metabolite in rats administered S-methyl-l-cysteine.[4]

Caption: S-Oxidation of this compound via CYP3A enzymes.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and reactions involved in the metabolism of this compound and related compounds.

Table 1: Physical and Chemical Properties of N-acetyl-S-methyl-L-cysteine

| Property | Value | Source |

| Molecular Formula | C6H11NO3S | PubChem[1] |

| Molecular Weight | 177.22 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-acetamido-3-methylsulfanylpropanoic acid | PubChem[1] |

| CAS Number | 16637-59-5 | PubChem[1] |

Table 2: Enzyme Kinetic Data for Related Reactions

| Enzyme | Substrate | Km | Vmax | Source |

| Acylase I (porcine kidney) | N-acetyl-L-cysteine | - | - | Uttamsingh et al., 1996[2] |

| Acylase I (porcine kidney) | S-methyl-N-acetyl-L-cysteine | - | - | Uttamsingh et al., 1996[2] |

| Acylase I (human erythrocytes) | N-acetylcysteine | 1.49 +/- 0.16 mM | 2.61 +/- 0.08 µmol/L/min | Raftos et al., 2007[5] |

| Cytochrome P450 3A4/3A5 | N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine | - | - | Werner et al., 1995[3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.

Protocol for Acylase I-catalyzed Deacetylation Assay

This protocol is adapted from the methods used to study the deacetylation of S-alkyl-N-acetyl-L-cysteines.[2]

Objective: To determine the activity of acylase I on this compound.

Materials:

-

Purified porcine kidney acylase I

-

This compound

-

50 mM Tris-HCl buffer, pH 7.5

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in 50 mM Tris-HCl buffer.

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer and varying concentrations of this compound.

-

Initiate the reaction by adding a known amount of purified acylase I to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Quantify the formation of the free thiol group of the product, S-methyl-L-cysteine, using the DTNB assay.

-

Measure the absorbance at 412 nm.

-

Calculate the enzyme activity based on the rate of product formation.

Caption: Workflow for determining Acylase I activity.

Protocol for Cytochrome P450-mediated Sulfoxidation

This protocol is based on the methodology used to study the sulfoxidation of a mercapturic acid derivative by human liver microsomes.[3]

Objective: To determine if this compound is a substrate for CYP3A-mediated sulfoxidation.

Materials:

-

Human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer, pH 7.4

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer (for product identification)

Procedure:

-

Prepare a stock solution of this compound.

-

In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) with shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate the parent compound from its potential sulfoxide (B87167) metabolite.

-

Confirm the identity of the metabolite using mass spectrometry.

Caption: Workflow for assessing CYP3A-mediated sulfoxidation.

Conclusion

The biochemical pathways of this compound primarily involve N-deacetylation by acylase I and S-oxidation catalyzed by cytochrome P450 3A enzymes. These pathways are crucial for the metabolism and clearance of this compound. While direct quantitative data for these reactions are limited, studies on analogous compounds provide a strong basis for understanding its metabolic fate. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the kinetics and mechanisms of these pathways, which is essential for drug development and toxicological studies. Future research should focus on obtaining specific kinetic parameters for the enzymes involved and exploring the downstream metabolism of the resulting products.

References

- 1. N-Acetyl-S-methyl-L-cysteine | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sulfoxidation of the hexachlorobutadiene metabolite N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine is catalyzed by human cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of S-methyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectral Properties of Methyl Acetyl-L-cysteinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetyl-L-cysteinate, the methyl ester of N-acetyl-L-cysteine (NAC), is a cysteine derivative of significant interest in various scientific domains. As a more lipophilic analog of NAC, it holds potential for enhanced cell permeability and distinct biological activities. This technical guide provides a comprehensive overview of the physical, spectral, and biological properties of this compound, compiling available data to support research and development endeavors.

Physical and Chemical Properties

This compound is a white to faint yellow powder or crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₃S | [1] |

| Molecular Weight | 177.22 g/mol | [1] |

| Melting Point | 77-81 °C | [1] |

| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol (B129727) | [1] |

| CAS Number | 7652-46-2 | [1] |

| Appearance | White to faint yellow powder or crystals | [1] |

Spectral Properties

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the different protons within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.29 | d | NH |

| 4.39 | m | α-CH |

| 3.60 | s | OCH₃ |

| 2.77 | dd | β-CH₂ |

| 2.70 | dd | β-CH₂ |

| 2.51 | s | SH |

| 1.84 | s | COCH₃ |

Note: The ¹H NMR data is based on a spectrum run in DMSO-d₆.

Reference ¹³C NMR data for N-acetyl-L-cysteine polymorphs:

| Carbon Atom | Chemical Shift (δ) ppm (Form I) | Chemical Shift (δ) ppm (Form II) |

| C4 (C=O, acetyl) | 171.6 | 172.3 |

| C3 (CH₂) | 28.2 | 25.2 |

Note: This data is for the solid-state NMR of two polymorphs of N-acetyl-L-cysteine and serves as an estimation.[2]

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum specifically for this compound is not available in the provided search results. However, the characteristic absorption bands can be predicted based on its functional groups. Furthermore, the FT-IR spectrum of the parent compound, N-acetyl-L-cysteine, offers a useful comparison.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~2950 | C-H stretch (aliphatic) |

| ~2550 | S-H stretch (thiol) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

Reference FT-IR Data for N-acetyl-L-cysteine:

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 2553.9 | S-H stretch | [3] |

| 1723 | C=O stretch (carboxylic acid) | [3] |

| 1530 | N-H bend (amide II) | [3] |

| 659 | S-H bend | [3] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The low-resolution mass spectrum shows a peak for the protonated molecule [M+H]⁺ at m/z 178.13.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and straightforward approach involves the esterification of N-acetyl-L-cysteine.

Protocol 1: Sulfuric Acid Catalyzed Esterification

-

Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.

-

Stir the suspension for 15 minutes at room temperature.

-

Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 22 hours.

-

Quench the reaction with water (25 mL) and remove the volatile solvents under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the product.[4]

Purification

Purification of this compound can be achieved through standard laboratory techniques.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., diethyl ether/petroleum ether).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

Flash chromatography can be employed for higher purity. A silica (B1680970) gel stationary phase with a solvent system such as ethyl acetate/hexane is a common choice. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for assessing the purity of this compound and for its quantification. While a specific method for the methyl ester is not detailed, methods for N-acetyl-L-cysteine can be adapted.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M octane (B31449) sulphonate, pH 2.2) and an organic modifier (e.g., methanol and acetonitrile) can be effective.[6]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the presence of the amide and ester chromophores.[6]

Biological Activity and Signaling Pathways

The biological activities of this compound are largely inferred from its parent compound, N-acetyl-L-cysteine (NAC), which is a well-established antioxidant and a precursor to L-cysteine and glutathione (B108866) (GSH).[7] NAC is known to modulate several key signaling pathways. It is plausible that this compound, due to its increased lipophilicity, may exhibit enhanced or modified interactions with these pathways.

Nrf2-ARE Pathway

N-acetyl-L-cysteine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, NAC can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate gene expression. N-acetyl-L-cysteine ethyl ester (NACET), a compound structurally similar to this compound, has been shown to be a potent activator of the NRF2 pathway.[8][9]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. N-acetyl-L-cysteine has been shown to inhibit the activation of NF-κB.[10] It can suppress the degradation of the inhibitory IκB proteins, thereby preventing the nuclear translocation of the active NF-κB subunits (p50/p65). This inhibitory effect is thought to be mediated by the antioxidant properties of NAC, as reactive oxygen species (ROS) are known to activate the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the p38 and JNK pathways, are involved in cellular responses to stress. N-acetyl-L-cysteine has been shown to modulate MAPK signaling. For instance, it can attenuate the activation of p38 MAPK induced by oxidative stress.[11][12] The regulation of MAPK pathways by NAC is complex and appears to be cell-type and stimulus-dependent.

Ergogenic Potential

Amino acid derivatives, including those of cysteine, have been explored for their ergogenic effects, which relate to enhancing physical performance.[13] The proposed mechanisms include acting as a nervous system stimulant, increasing substrate availability, serving as a supplemental fuel source, or neutralizing metabolic byproducts.[14] N-acetyl-L-cysteine has been investigated as an ergogenic aid, with some studies suggesting it may improve performance and reduce fatigue, potentially through its antioxidant effects.[7] As a more bioavailable form of cysteine, this compound may also possess such properties.

Conclusion

This compound is a molecule with significant potential, warranting further investigation. This guide has summarized the currently available data on its physical and spectral properties, providing a valuable resource for its synthesis, purification, and characterization. While its biological activities are largely extrapolated from its parent compound, N-acetyl-L-cysteine, the modulation of key signaling pathways such as Nrf2-ARE, NF-κB, and MAPK suggests promising avenues for future research into its therapeutic and performance-enhancing applications. Further studies are crucial to elucidate the specific spectral characteristics and the direct biological effects of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex [opensciencepublications.com]

- 4. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nutritional ergogenic aids and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Food Components That May Optimize Physical Performance: An Overview - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Acetyl-L-Cysteine Methyl Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetyl-L-cysteine methyl ester, a derivative of the widely studied N-acetyl-L-cysteine (NAC). This document details its physicochemical properties, synthesis, and mechanism of action, with a focus on its applications in research and drug development. Experimental protocols and relevant signaling pathways are also presented to facilitate its use in a laboratory setting.

Physicochemical Properties

N-acetyl-L-cysteine methyl ester is the methyl ester derivative of N-acetyl-L-cysteine. The esterification of the carboxyl group increases its lipophilicity, which is suggested to enhance its cell permeability compared to its parent compound, NAC.[1][2][3]

Quantitative Data Summary

Below is a table summarizing the key quantitative data for N-acetyl-L-cysteine methyl ester and, for comparison, its parent compound N-acetyl-L-cysteine.

| Property | N-acetyl-L-cysteine methyl ester | N-acetyl-L-cysteine (NAC) |

| Molecular Weight | 177.22 g/mol [4][5][6][7] | 163.19 g/mol [8][9] |

| Molecular Formula | C6H11NO3S[5][6][7] | C5H9NO3S[8][9] |

| CAS Number | 7652-46-2[4][6][7] | 616-91-1[8][9] |

| Melting Point | 77-81 °C[6] | 106-108 °C[8] |

| Solubility | Chloroform (Sparingly), Methanol (B129727) (Slightly)[10] | Soluble in water, ethanol, methanol, DMSO[8] |

| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol[6] | --- |

| Appearance | White to faint yellow powder or crystals[6] | White crystalline powder |

| pKa | --- | 9.52 (thiol group)[8] |

| LogP | --- | -0.6[8] |

Synthesis and Purification

The synthesis of N-acetyl-L-cysteine methyl ester is typically achieved through the esterification of N-acetyl-L-cysteine. Several methods have been reported, with the most common involving the use of methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a common method for the synthesis of N-acetyl-L-cysteine methyl ester.[5][6]

Materials:

-

N-acetyl-L-cysteine

-

Dry Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-